molecular formula C6H8F2N2O B14923462 [3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol

[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol

Cat. No.: B14923462
M. Wt: 162.14 g/mol
InChI Key: AYNFBNCZZQNIAS-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol (CAS: 2171313-69-0) is a pyrazole derivative with the molecular formula C₆H₈F₂N₂O and a molar mass of 162.14 g/mol. Key predicted properties include a density of 1.37±0.1 g/cm³, boiling point of 248.3±40.0 °C, and pKa of 13.10±0.10, indicating moderate polarity and weak acidity typical of alcohols . The difluoromethyl (-CF₂H) and methyl (-CH₃) substituents on the pyrazole ring influence its electronic and steric properties, making it relevant for applications in medicinal chemistry and agrochemicals due to fluorine’s role in enhancing metabolic stability and lipophilicity .

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

[3-(difluoromethyl)-4-methylpyrazol-1-yl]methanol

InChI

InChI=1S/C6H8F2N2O/c1-4-2-10(3-11)9-5(4)6(7)8/h2,6,11H,3H2,1H3

InChI Key

AYNFBNCZZQNIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)CO

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Difluoroacetyl Precursors

A widely reported method involves the cyclocondensation of methyl hydrazine with difluoroacetyl intermediates.

Steps :

  • Formation of Difluoroacetyl Intermediate :
    Ethyl difluoroacetate is treated with triethyl orthoformate and acetic anhydride to form a reactive diketone intermediate.
    $$
    \text{CF}2\text{HCOOEt} \xrightarrow[\text{Ac}2\text{O}]{\text{HCO(OEt)}3} \text{CF}2\text{C(O)CH(OAc)}_2
    $$
  • Cyclization with Methyl Hydrazine :
    The diketone reacts with methyl hydrazine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 3-(difluoromethyl)-4-methyl-1H-pyrazole.
  • Hydroxymethylation :
    The pyrazole is treated with paraformaldehyde in the presence of NaHCO₃ at 80°C to introduce the hydroxymethyl group.

Yield : 62–68% (over three steps).

Direct Difluoromethylation of Preformed Pyrazoles

An alternative route modifies preformed pyrazole cores via difluoromethylation:

  • Synthesis of 4-Methyl-1H-pyrazole :
    4-Methylpyrazole is prepared by cyclizing acetylacetone with hydrazine hydrate.
  • Difluoromethylation at C3 :
    Using ClCF₂H gas under basic conditions (K₂CO₃, DMF, 100°C), the difluoromethyl group is introduced.
  • Hydroxymethylation :
    Similar to Method 2.1, paraformaldehyde is used to functionalize the N1 position.

Yield : 55–60% (over three steps).

Reaction Optimization

Solvent and Temperature Effects

  • Cyclocondensation : THF outperforms DMF or DMSO in minimizing side reactions (e.g., over-alkylation).
  • Hydroxymethylation : Elevated temperatures (>80°C) reduce reaction time but risk decomposition of the hydroxymethyl group.

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA, 5 mol%) improves cyclocondensation yields by 12%.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates difluoromethylation kinetics by 30%.

Purification Techniques

Step Method Purity Achieved Key Challenges
Cyclocondensation Column Chromatography (SiO₂, EtOAc/Hexane) 95% Separation from regioisomers
Hydroxymethylation Recrystallization (EtOH/H₂O) 98% Solubility limitations

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance safety and efficiency:

  • Microreactors enable precise temperature control during exothermic steps (e.g., cyclocondensation).
  • Yield Improvement : 75% (vs. 62% batch) due to reduced side reactions.

Cost-Reduction Strategies

  • Reagent Recycling : Recovery of triethyl orthoformate reduces raw material costs by 20%.
  • Waste Minimization : Neutralization of acetic anhydride byproducts with Ca(OH)₂ generates non-hazardous calcium acetate.

Comparative Analysis of Methods

Parameter Cyclocondensation Route Direct Difluoromethylation
Total Yield 62–68% 55–60%
Purity 95–98% 90–93%
Scalability High (flow-compatible) Moderate
Regioselectivity Excellent Moderate

Recent Advances

Enzymatic Hydroxymethylation

Lipase-catalyzed reactions using immobilized Candida antarctica lipase B (CAL-B) achieve 85% conversion at 40°C, avoiding harsh conditions.

Photocatalytic Difluoromethylation

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables room-temperature difluoromethylation with 70% yield, reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Impact

(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
  • Molecular Formula : C₁₁H₁₂N₂O
  • Molar Mass : 188.23 g/mol
  • Key Differences: Replaces difluoromethyl with a phenyl group (-C₆H₅) and adds a methyl group at position 1. The higher molar mass (188.23 vs. 162.14 g/mol) suggests reduced solubility in polar solvents .
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropionic Acid
  • Functional Group: Carboxylic acid (-COOH) instead of methanol (-CH₂OH).
  • Impact : The -COOH group lowers pKa (~4-5 vs. ~13.1 for the target compound), increasing acidity and aqueous solubility. This derivative is more reactive in esterification or amidation reactions, broadening its utility in prodrug design .
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic Acid
  • Structure: Extends the side chain to a butanoic acid (-CH₂CH₂CH₂COOH).
  • Impact: The longer chain increases lipophilicity (logP ~2.5 vs.

Electronic and Steric Effects

  • Trifluoromethyl vs. Difluoromethyl : Analogs like 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine () feature -CF₃, which is more electronegative and sterically bulky than -CF₂H. This increases resistance to enzymatic degradation but may hinder target binding due to steric clashes .
  • Pyridinyl Substitution: In [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol (), the pyridine ring introduces basicity (pKa ~5 for pyridine N), enabling salt formation and enhanced solubility in acidic environments compared to the non-aromatic -CF₂H group .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents pKa Boiling Point (°C)
Target Compound C₆H₈F₂N₂O 162.14 -CF₂H, -CH₃ 13.10 248.3
(1-Methyl-3-phenyl) Analog C₁₁H₁₂N₂O 188.23 -C₆H₅, -CH₃ ~14 (est.) >300 (est.)
2-Methylpropionic Acid Derivative C₉H₁₁F₂N₂O₂ 217.19 -CF₂H, -CH₃, -COOH ~4.5 290 (est.)
Butanoic Acid Derivative C₉H₁₂F₂N₂O₂ 218.20 -CF₂H, -CH₃, -CH₂CH₂COOH ~4.7 310 (est.)

Biological Activity

[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethylated pyrazole derivatives with suitable alcohols or methanol under specific conditions. Various synthetic pathways have been explored to enhance yield and purity, often employing catalysts to facilitate reactions efficiently.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a series of synthesized pyrazole compounds were evaluated for their antibacterial and antifungal activities. The results indicated that compounds with difluoromethyl substitutions displayed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
Control (Standard Antibiotic)Staphylococcus aureus25
Control (Standard Antibiotic)Escherichia coli22

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may be a candidate for developing anti-inflammatory drugs .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
This compound6570
Control (Dexamethasone)7686

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. They conducted in vivo experiments on animal models to assess the efficacy of these compounds in reducing inflammation and pain. The results indicated that the compound significantly reduced paw edema in carrageenan-induced inflammation models, demonstrating its potential as an analgesic agent .

Q & A

Basic Research Question

  • 1H/13C NMR : Essential for confirming substituent positions and difluoromethyl (CF₂H) groups. The CF₂H proton typically appears as a triplet (J = 54 Hz) .
  • HRMS : Validates molecular weight and fragmentation patterns, with precision <5 ppm .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystal structures, with R-factors <0.05 for high-resolution data .

How can researchers optimize the yield and purity of this compound during synthesis?

Advanced Research Question

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of nucleophiles (e.g., methanol derivatives) to drive reactions to completion while minimizing unreacted acid chloride .
  • Stepwise quenching : Neutralize residual SOCl₂ with NaHCO₃ before isolation to avoid decomposition .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity solids (≥95% by HPLC) .

What factors contribute to contradictory data in the biological activity of pyrazole derivatives, and how can these be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Stereochemical variations : E/Z isomerism in oxime esters (e.g., compound 9g in ) can alter antifungal efficacy. X-ray crystallography or NOESY NMR confirms configurations .
  • Assay conditions : Variations in fungal strains (e.g., Botrytis cinerea vs. Valsa mali) and inoculum size affect IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Solubility : Poor aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤1%) and validate with LC-MS to confirm compound integrity .

How do molecular docking studies inform the design of this compound derivatives with enhanced antifungal properties?

Advanced Research Question
Docking (e.g., AutoDock Vina) identifies key interactions:

  • Hydrogen bonding : The hydroxymethyl group forms H-bonds with fungal CYP51 lanosterol demethylase (PDB: 3JUS) .
  • Hydrophobic fit : Difluoromethyl groups align with hydrophobic pockets in target enzymes, improving binding affinity (ΔG < −8 kcal/mol) .
  • Steric optimization : Substituents at the 4-methyl position reduce clashes with protein residues (e.g., Tyr118 in Candida albicans), enhancing selectivity .

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